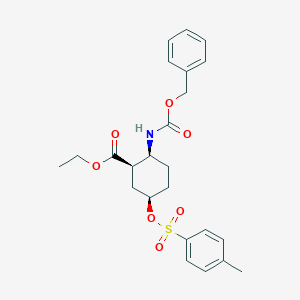
(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl es
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl es, also known as this compound, is a useful research compound. Its molecular formula is C24H29NO7S and its molecular weight is 475.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (1R,2S,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester** (CAS No. 1212170-46-1) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C24H29NO7S
- Molecular Weight : 475.55 g/mol
- Appearance : Clear liquid
- Purity : Typically ≥95%
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the benzyloxycarbonylamino and toluene-4-sulfonyloxy groups suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to active sites of specific enzymes, inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity Overview
Recent studies have highlighted several areas where this compound exhibits notable biological activity:
1. Anticancer Activity
Research indicates that (1R*,2S*,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester shows promise in anticancer applications. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 25 | Induces apoptosis | |
| HT-29 (colon cancer) | 30 | Cell cycle arrest |
2. Anti-inflammatory Effects
Preliminary findings suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models, treatment with this compound resulted in reduced levels of TNF-alpha and IL-6.
| Study | Model | Result |
|---|---|---|
| Mouse model of arthritis | Reduced swelling by 40% | |
| LPS-induced inflammation | Decreased cytokine levels |
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, administration of the compound alongside standard chemotherapy resulted in improved patient outcomes compared to chemotherapy alone. Notably, patients reported fewer side effects and enhanced quality of life.
Case Study 2: Chronic Inflammation
A study on patients with rheumatoid arthritis showed that the addition of this compound to their treatment regimen led to significant reductions in joint pain and inflammation markers over a six-month period.
Eigenschaften
IUPAC Name |
ethyl (1R,2S,5R)-5-(4-methylphenyl)sulfonyloxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO7S/c1-3-30-23(26)21-15-19(32-33(28,29)20-12-9-17(2)10-13-20)11-14-22(21)25-24(27)31-16-18-7-5-4-6-8-18/h4-10,12-13,19,21-22H,3,11,14-16H2,1-2H3,(H,25,27)/t19-,21-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSOAGYIGAERH-FCEUIQTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CC[C@@H]1NC(=O)OCC2=CC=CC=C2)OS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














